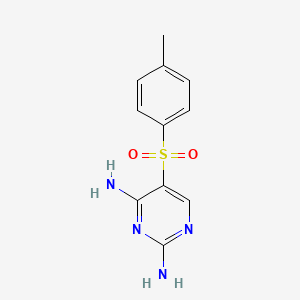![molecular formula C16H15NO4 B12124261 3-[2-(3-Methylphenoxy)acetamido]benzoic acid CAS No. 649773-91-1](/img/structure/B12124261.png)
3-[2-(3-Methylphenoxy)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Methylphenoxy)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3-methylphenoxy group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methylphenoxy)acetamido]benzoic acid typically involves a multi-step process:
Preparation of 3-Methylphenol: The starting material, 3-methylphenol, is synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-Methylphenoxyacetic Acid: 3-Methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-methylphenoxyacetic acid.
Amidation: The 3-methylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 3-aminobenzoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-[2-(3-Carboxyphenoxy)acetamido]benzoic acid.
Reduction: this compound with an amine group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(3-Methylphenoxy)acetamido]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable chemical bonds and its resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenoxy)acetamido]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease processes. For example, it could inhibit enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Methylphenoxy)acetamido]benzoic acid: Similar structure but with a different position of the methyl group.
3-[2-(3-Chlorophenoxy)acetamido]benzoic acid: Similar structure but with a chlorine substituent instead of a methyl group.
3-[2-(3-Methoxyphenoxy)acetamido]benzoic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
3-[2-(3-Methylphenoxy)acetamido]benzoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positioning can affect how the compound interacts with other molecules, making it distinct from its analogs.
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. Further research is needed to fully explore its potential and to develop new applications for this versatile compound.
Properties
CAS No. |
649773-91-1 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-4-2-7-14(8-11)21-10-15(18)17-13-6-3-5-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
VXYUMTRASFTABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)






![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
